Melting Point Differentiation: 4‑Chloro‑2‑nitrobenzonitrile vs. 2‑Chloro‑4‑nitrobenzonitrile
The target compound exhibits a melting point of 99–101 °C, which is approximately 16–17 °C higher than the 83–84 °C melting point of its regioisomer 2‑chloro‑4‑nitrobenzonitrile . This substantial difference, despite identical molecular weight and elemental composition, arises from the distinct crystal packing forces dictated by the ortho‑nitro vs. para‑nitro substitution pattern [1].
| Evidence Dimension | Melting Point (Solid–Liquid Phase Transition) |
|---|---|
| Target Compound Data | 99–101 °C (literature range; also reported as 95–100 °C by some vendors) |
| Comparator Or Baseline | 2‑Chloro‑4‑nitrobenzonitrile (CAS 28163‑00‑0): 83–84 °C |
| Quantified Difference | ΔT ≈ +16 °C (higher for target compound) |
| Conditions | Standard laboratory melting point determination; values from authoritative chemical databases and vendor certificates of analysis. |
Why This Matters
A 16 °C difference in melting point serves as a primary identity test for incoming quality control and affects recrystallization solvent selection and solid‑state stability during storage and formulation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 141401, 2‑Chloro‑4‑nitrobenzonitrile. Retrieved April 18, 2026. View Source
